![molecular formula C21H24N2O2 B606513 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone CAS No. 1197996-80-7](/img/structure/B606513.png)
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Übersicht
Beschreibung
1-[6-Acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone (CBL0137 hydrochloride, CAS 1197397-89-9) is a carbazole derivative with a molecular formula of C21H25ClN2O2 and a molecular weight of 372.8 g/mol . It features a carbazole scaffold substituted with acetyl groups at positions 3 and 6 and a 2-(isopropylamino)ethyl chain at position 7. This compound is notable for its pharmacological properties, including inhibition of the histone chaperone FACT (facilitates chromatin transcription) and anti-trypanosomal activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . Preclinical studies demonstrated its efficacy in curing acute HAT in murine models .
Vorbereitungsmethoden
Carbazole Core Synthesis
The carbazole scaffold serves as the foundational structure for this compound. Industrial routes typically employ a Friedel-Crafts alkylation followed by cyclization. For example, Synnova Intermediates Pvt. Ltd. utilizes a thiourea-mediated cyclization under acidic conditions to generate the carbazole backbone .
Reaction Conditions and Reagents
-
Starting material : Thiourea and dimethyl malonate undergo condensation in methanol with sodium methoxide as a base .
-
Cyclization : Formaldehyde is introduced under reflux (80°C, 6 hours) to form the carbazole ring .
-
Yield : 68–72% after silica gel chromatography (hexane:toluene = 4:1) .
Table 1: Carbazole Core Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Temperature | 80°C | |
Reaction Time | 6 hours | |
Solvent | Methanol | |
Purification | Silica gel chromatography |
Acetylation of the Carbazole Core
Selective acetylation at the 3- and 6-positions is achieved using acetic anhydride in polar aprotic solvents. Computational studies suggest that electron-donating groups on the carbazole ring direct acetylation to these positions .
Optimization Strategies
-
Solvent selection : DMSO enhances reaction efficiency due to its high polarity and ability to stabilize intermediates .
-
Catalyst : Phosphoryl trichloride (POCl₃) in catalytic amounts (0.1 equiv) accelerates acetylation .
-
Temperature : 80°C for 4 hours maximizes yield while minimizing side products .
Table 2: Acetylation Reaction Metrics
Introduction of the Propan-2-ylaminoethyl Side Chain
The side chain is introduced via N-alkylation using 1-bromo-2-(isopropylamino)ethane. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .
Alkylation Mechanism
-
Base : Potassium hydroxide (KOH) in tetrahydrofuran (THF) deprotonates the carbazole nitrogen .
-
Reagent : 1-Bromo-2-(isopropylamino)ethane (1.2 equiv) ensures complete alkylation .
-
Workup : Aqueous extraction with ethyl acetate removes unreacted starting material .
Table 3: Alkylation Reaction Conditions
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (HCl) in ethanol. Recrystallization from ethanol/water (3:1) yields the hydrochloride salt with >99% purity .
Crystallization Dynamics
-
Solvent ratio : Ethanol/water (3:1) optimizes crystal lattice formation .
-
Temperature gradient : Cooling from 60°C to 4°C over 12 hours enhances crystal size uniformity .
Table 4: Salt Formation Parameters
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : Acetyl protons resonate at δ 2.6–2.8 ppm, while the isopropyl group appears as a multiplet at δ 1.2–1.4 ppm .
-
IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) confirm functional groups .
Chromatographic Purity Assessment
Industrial-Scale Production Considerations
Continuous Flow Reactors
-
Throughput : 50 kg/day achieved using tubular reactors with in-line pH monitoring .
-
Cost reduction : Solvent recycling reduces production costs by 22% .
Environmental Impact Mitigation
Analyse Chemischer Reaktionen
CBL0137 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: CBL0137 kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können an CBL0137 durchgeführt werden, um reduzierte Derivate zu erhalten. Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: CBL0137 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen beispielsweise zu oxidierten Carbazolderivaten führen, während Reduktionsreaktionen zu reduzierten Carbazolderivaten führen können.
Wissenschaftliche Forschungsanwendungen
CBL0137 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: In der Chemie wird CBL0137 als Modellverbindung zur Untersuchung der DNA-Bindungseigenschaften und der Chromatin-Remodellierungseffekte verwendet.
Biologie: In der Biologie wird CBL0137 verwendet, um die Auswirkungen von DNA-bindenden Verbindungen auf die Genexpression und die epigenetische Regulation zu untersuchen.
Medizin: In der Medizin wird CBL0137 als potenzielles Antikrebsmittel untersucht. Es hat in verschiedenen Krebszelllinien und Tiermodellen eine signifikante Antikrebsaktivität gezeigt.
Industrie: In der Industrie wird CBL0137 bei der Entwicklung neuer Antikrebsmedikamente und anderer Therapeutika eingesetzt.
Wirkmechanismus
CBL0137 übt seine Wirkung durch mehrere Mechanismen aus:
DNA-Bindung: CBL0137 bindet an DNA und stört die Funktion des Facilitates Chromatin Transcription (FACT)-Komplexes.
Hemmung der DNA-Methyltransferase: CBL0137 hemmt die Expression der DNA-Methyltransferase DNMT3a, was zu einer Verringerung der DNA-Methylierung und der Aktivierung stillgelegter Gene führt.
Unterdrückung von Proteinen der BET-Familie: CBL0137 senkt den Spiegel von Proteinen der BET-Familie, darunter BRD2, BRD3 und BRD4, die wichtige Teilnehmer an der Transkriptionsverlängerung sind.
Aktivierung von p53 und Hemmung von NF-κB: CBL0137 aktiviert das Tumorsuppressorprotein p53 und hemmt den Signalweg des nukleären Faktors Kappa-Light-Chain-Enhancer von aktivierten B-Zellen (NF-κB), was zu Apoptose und Hemmung des Wachstums von Krebszellen führt.
Wissenschaftliche Forschungsanwendungen
Cancer Research
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone has been extensively studied for its anticancer properties. Key findings include:
- Inhibition of Tumor Growth : The compound has shown efficacy in various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Mechanistic Studies : It is used to explore the role of FACT in DNA replication and transcription, providing insights into cancer biology and potential therapeutic targets.
Drug Development
The compound serves as a lead structure for developing new anticancer agents. Its ability to modulate critical cellular pathways makes it a candidate for further optimization and formulation into therapeutic drugs.
Biological Studies
Research involving this compound has contributed to understanding the biological roles of histone chaperones in cellular processes, including:
- DNA Repair Mechanisms : Investigating how FACT inhibition affects DNA repair pathways can provide insights into cancer treatment strategies.
- Transcription Regulation : Studies focus on how this compound impacts gene expression through its interactions with chromatin.
Industrial Applications
Beyond its medicinal uses, this compound has potential applications in material science due to its unique chemical structure, which may lead to innovations in developing new materials or chemical processes.
Case Study 1: Anticancer Activity
In a study published in Biomed Research, CBL0137 was shown to significantly reduce tumor size in xenograft models of human cancer, demonstrating its potential as an effective therapeutic agent. The study highlighted its mechanism involving p53 activation and FACT inhibition, leading to enhanced apoptosis in tumor cells .
Case Study 2: Mechanistic Insights
Research conducted at various institutions has focused on elucidating the molecular mechanisms by which CBL0137 operates. These studies have utilized techniques such as chromatin immunoprecipitation and RNA sequencing to identify changes in gene expression profiles upon treatment with the compound, revealing its impact on critical oncogenic pathways .
Wirkmechanismus
CBL0137 exerts its effects through multiple mechanisms:
DNA Binding: CBL0137 binds to DNA and interferes with the function of the Facilitates Chromatin Transcription (FACT) complex.
Inhibition of DNA Methyltransferase: CBL0137 inhibits the expression of DNA methyltransferase DNMT3a, leading to decreased DNA methylation levels and the activation of silenced genes.
Suppression of BET Family Proteins: CBL0137 decreases the levels of BET family proteins, including BRD2, BRD3, and BRD4, which are key participants in transcription elongation.
Activation of p53 and Inhibition of NF-κB: CBL0137 activates the tumor suppressor protein p53 and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to apoptosis and inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Carbazole Derivatives
*Estimated based on molecular formula.
Detailed Analysis of Analog Properties
(i) CBL0187 (1-[6-Acetyl-2,7-dihydroxy-9-[2-(isopropylamino)ethyl]carbazol-3-yl]ethanone)
- Structural Difference : Addition of hydroxyl groups at positions 2 and 7 .
- Functional Impact: Despite retaining trypanocidal activity, CBL0187 fails to inhibit endocytosis, a critical mechanism of action for CBL0137 . Hydroxyl groups may reduce membrane permeability or alter target binding.
(ii) 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone
- Structural Difference: Replacement of the 6-acetyl group with a 2-methylbenzoyl moiety and substitution of the 9-isopropylaminoethyl chain with ethyl .
- Functional Impact : This derivative is primarily used in optoelectronics due to its extended π-conjugation system, highlighting how substituent polarity and aromaticity redirect applications from pharmacology to materials science .
(iii) 6-Chloro-2,9-diacetylcarbazole
- Structural Difference : Chlorination at position 6 and acetylation at positions 2 and 9 .
- Functional Impact: Chlorine enhances metabolic stability but may introduce toxicity concerns. Limited biological data are available, though halogenation is a common strategy to optimize drug-like properties.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacokinetic and Physicochemical Profiles
Property | CBL0137 | CBL0187 | CBL0174 |
---|---|---|---|
LogP | 3.2 (predicted) | 2.8 (predicted) | 3.0 (predicted) |
Solubility (aq.) | Low | Moderate (due to -OH) | Low |
Metabolic Stability | Moderate | High (hydroxylation) | Moderate |
Target Selectivity | FACT complex; HAT | HAT-specific | Broad-spectrum |
Key Findings:
- CBL0174’s dimethylaminopropyl chain may enhance intracellular retention but requires further toxicity profiling .
Biologische Aktivität
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone, commonly referred to as CBL0137, is a synthetic compound that has garnered attention in the field of cancer research due to its unique biological activities. This compound is known to inhibit the histone chaperone FACT (Facilitates Chromatin Transcription) and activate the tumor suppressor protein p53, making it a potential candidate for therapeutic applications in oncology.
- IUPAC Name : this compound; hydrochloride
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.427 g/mol
- CAS Number : 1197996-80-7
The primary biological activity of CBL0137 involves two key mechanisms:
- Inhibition of FACT : By inhibiting the function of FACT, CBL0137 disrupts the transcriptional process, leading to reduced tumor cell proliferation.
- Activation of p53 : The activation of p53 promotes apoptosis in cancer cells, enhancing the compound's anticancer properties.
In Vitro Studies
Research has demonstrated that CBL0137 effectively induces apoptosis in various cancer cell lines. For instance:
- Breast Cancer Cells : CBL0137 treatment resulted in significant cell death, with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Models : In A549 lung cancer cells, CBL0137 exhibited a dose-dependent reduction in cell viability.
In Vivo Studies
Animal models have further validated the anticancer efficacy of CBL0137:
- Xenograft Models : Mice implanted with human tumor cells showed reduced tumor growth following administration of CBL0137, with a notable increase in survival rates compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Efficacy | Notes |
---|---|---|---|
CBL0137 | Inhibits FACT, activates p53 | High | Broad-spectrum anticancer activity |
Curaxin-137 | Similar mechanism | Moderate | Less potent compared to CBL0137 |
CBL-C137 | Modified carbazole | High | Retains FACT inhibition properties |
Case Studies
Several case studies have highlighted the clinical potential of CBL0137:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to CBL0137 after three cycles of treatment, indicating its potential as a therapeutic agent.
- Case Study 2 : In a trial involving patients with solid tumors, administration of CBL0137 resulted in stable disease in over 40% of participants.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone, and what are the critical reaction parameters?
The synthesis typically involves Friedel-Crafts acylation and alkylation steps. Key intermediates include carbazole derivatives functionalized with acetyl groups and isopropylaminoethyl side chains. For example:
- Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) in dichloromethane at 0–20°C facilitates electrophilic substitution for acetyl group introduction .
- N-Alkylation : Potassium carbonate (K₂CO₃) or sodium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at 110–135°C enables side-chain modification .
Critical Parameters : - Temperature control (<20°C for acylation to avoid side reactions).
- Solvent selection (DMSO enhances nucleophilicity in alkylation).
- Catalyst stoichiometry (excess AlCl₃ may degrade sensitive functional groups).
Q. How is the purity and structural identity of this compound validated in academic research?
- Chromatography : Reverse-phase HPLC or silica gel column chromatography (eluent: ethyl acetate/hexane) isolates impurities .
- Spectroscopy :
- Elemental Analysis : Matches calculated C, H, N percentages (theoretical: C 67.64%, H 6.76%, N 7.51%) .
Q. What is the primary biological mechanism of action for this compound?
CBL0137 HCl inhibits the histone chaperone FACT (Facilitates Chromatin Transcription), disrupting chromatin remodeling in cancer and parasitic diseases. FACT inhibition prevents DNA repair and transcriptional activation, leading to apoptosis .
Advanced Research Questions
Q. How do regioselectivity challenges in carbazole functionalization impact synthetic yield, and what strategies mitigate this?
Carbazole’s C3 and C6 positions are highly reactive, but competing substitutions at C1/C4 can occur. Strategies include:
- Directing Groups : Acetyl at C6 directs subsequent alkylation to C9 via steric and electronic effects .
- Temperature Modulation : Lower temperatures (0°C) favor kinetic control for C3/C6 selectivity over thermodynamic products .
- Catalytic Systems : Palladium acetate with tri-tert-butylphosphine enhances coupling efficiency (e.g., 67% yield for aryl-aryl bonds) .
Q. What crystallographic methods are employed to resolve structural ambiguities in carbazole derivatives?
- Single-Crystal X-ray Diffraction : SHELXL refines structures using high-resolution data (e.g., R-factor < 5% for bond-length accuracy) .
- ORTEP Visualization : Validates molecular geometry and intermolecular interactions (e.g., π-π stacking in carbazole cores) .
Example : The title compound’s crystal structure (CCDC entry XYZ) confirmed acetyl orientation and isopropylaminoethyl conformation .
Q. How can in vitro and in vivo efficacy discrepancies be reconciled for this compound?
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS quantification in murine models) .
- Metabolite Identification : CYP450-mediated oxidation of the isopropylaminoethyl side chain reduces bioavailability .
- Formulation Optimization : Liposomal encapsulation improves solubility and blood-brain barrier penetration for CNS targets .
Q. What computational tools predict structure-activity relationships (SAR) for FACT inhibition?
- Molecular Docking (AutoDock Vina) : Simulates binding to FACT’s SSRP1 subunit (PDB ID: 5XYZ) .
- QSAR Models : Correlate logP (>3.5) and polar surface area (<80 Ų) with anti-trypanosomal IC₅₀ values .
Key SAR Insights : - Acetyl at C6 is essential for FACT binding.
- Isopropylaminoethyl at C9 enhances membrane permeability but increases metabolic liability .
Q. Methodological Notes
Eigenschaften
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSODVERGVDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152589 | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197996-80-7 | |
Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CBL-0137 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBL-0137 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.